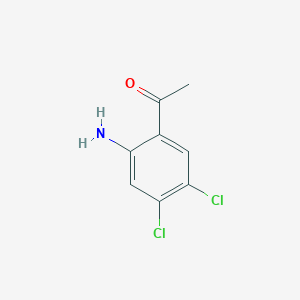

1-(2-氨基-4,5-二氯苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves the use of specific reactions to introduce functional groups and structural motifs characteristic of these chemicals. For instance, the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a compound with a similar structure, utilizes the Delépine reaction, highlighting a method that could potentially be adapted for the synthesis of 1-(2-Amino-4,5-dichlorophenyl)ethanone. This process involves the reaction of α-brominated intermediates with hexamethylenetetramine to afford the primary amine, suggesting a feasible approach for synthesizing amino-substituted phenylethanones (Power et al., 2015).

Molecular Structure Analysis

Investigations into similar compounds have employed techniques like X-ray crystallography to elucidate their molecular structures. For example, the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime provides insights into how substituents influence molecular conformation, which is crucial for understanding the structure of 1-(2-Amino-4,5-dichlorophenyl)ethanone and its potential intermolecular interactions (Jian-Qiang Zheng, Yan-Jie Cui, & Xiaoping Rao, 2014).

Chemical Reactions and Properties

The chemical behavior of compounds similar to 1-(2-Amino-4,5-dichlorophenyl)ethanone can be inferred from studies on their reactions and stability. For instance, the investigation into the pyrolysis products of bk-2C-B indicates how structural modifications affect chemical stability and reaction pathways, offering a basis to predict the reactivity of 1-(2-Amino-4,5-dichlorophenyl)ethanone under various conditions (Kelly B Texter et al., 2018).

科学研究应用

热解产物鉴定

1-(2-氨基-4,5-二氯苯基)乙酮已在热解的背景下进行研究,特别是对于类似bk-2C-B和bk-2C-I的物质。已经鉴定了热解产物,有助于了解相关化合物的稳定性和潜在降解产物(Texter et al., 2018)。

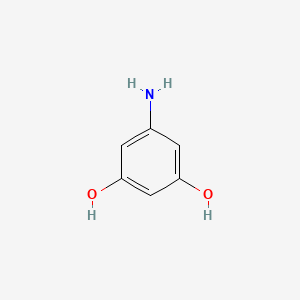

抗菌活性

研究重点是合成1-(2-氨基-4,5-二氯苯基)乙酮的衍生物,以探索它们的抗菌性能。这些衍生物已经对革兰氏阳性和革兰氏阴性细菌进行了测试,显示出在制药行业中的潜在应用(Wanjari, 2020)。

杂环化合物合成

这种化合物已被用于合成杂环化合物。例如,它的衍生物已被用于生产异黄酮和其他N,O-和N,N-双亲核(Moskvina et al., 2015)。

药物合成的生物转化

它已被用于生物转化过程,特别是用于合成抗真菌剂如米康唑的手性中间体(Miao et al., 2019)。

抗结核药物开发

1-(2-氨基-4,5-二氯苯基)乙酮的衍生物已被合成并评估其作为抗结核药物的潜力。这些化合物对各种细菌菌株表现出显著活性,表明它们在治疗结核病方面具有潜力(Bhoot et al., 2011)。

属性

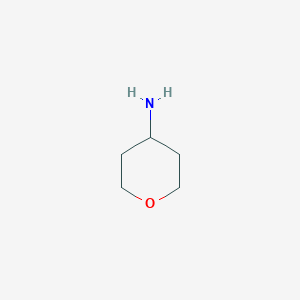

IUPAC Name |

1-(2-amino-4,5-dichlorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADCOFLZDWJCOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287656 |

Source

|

| Record name | 1-(2-amino-4,5-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-4,5-dichlorophenyl)ethanone | |

CAS RN |

6951-70-8 |

Source

|

| Record name | 6951-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-amino-4,5-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)